2-(Benzofuran-2-yl)propan-2-ol

oxidation stability synthetic intermediate tertiary alcohol

2-(Benzofuran-2-yl)propan-2-ol (CAS 59302-96-4, MFCD27939037) is a benzofuran derivative bearing a tertiary alcohol moiety at the 2-position, with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. The benzofuran scaffold is a privileged heterocyclic core found in numerous bioactive natural products and synthetic pharmaceuticals, with documented activities spanning antitumor, antimicrobial, anti-inflammatory, and enzyme-inhibitory mechanisms.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 59302-96-4
Cat. No. B3273691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzofuran-2-yl)propan-2-ol
CAS59302-96-4
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=CC=CC=C2O1)O
InChIInChI=1S/C11H12O2/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3
InChIKeyBXYFVUSELGSLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzofuran-2-yl)propan-2-ol (CAS 59302-96-4): Compound Class and Procurement-Relevant Identity


2-(Benzofuran-2-yl)propan-2-ol (CAS 59302-96-4, MFCD27939037) is a benzofuran derivative bearing a tertiary alcohol moiety at the 2-position, with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . The benzofuran scaffold is a privileged heterocyclic core found in numerous bioactive natural products and synthetic pharmaceuticals, with documented activities spanning antitumor, antimicrobial, anti-inflammatory, and enzyme-inhibitory mechanisms [1]. This compound is catalogued as a versatile small-molecule scaffold and synthetic intermediate for research and further manufacturing use .

Why 2-(Benzofuran-2-yl)propan-2-ol Cannot Be Freely Interchanged with Other Benzofuran-2-yl Alcohols or Ketones


Within the benzofuran-2-yl alcohol/ketone family, the oxidation state and substitution pattern at the α-carbon determine fundamentally different reactivity profiles, physicochemical properties, and downstream synthetic compatibility. 2-(Benzofuran-2-yl)propan-2-ol is a tertiary alcohol (two methyl groups on the carbinol carbon), distinguishing it from the secondary alcohol 1-(benzofuran-2-yl)ethanol, the primary alcohol benzofuran-2-yl methanol, and the ketone 2-acetylbenzofuran [1]. Tertiary alcohols resist oxidation to carbonyls under conditions that readily convert primary and secondary alcohols—a critical consideration for multi-step synthetic sequences, metabolic stability predictions, and formulation stability . Furthermore, the steric bulk of the gem-dimethyl group alters hydrogen-bonding capacity, lipophilicity, and molecular recognition compared to less substituted analogs. Generic substitution without accounting for these differences risks reaction failure, altered biological activity, or procurement of an intermediate unsuited to the intended synthetic route.

2-(Benzofuran-2-yl)propan-2-ol: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Alcohol Oxidation State: Tertiary Alcohol Confers Resistance to Oxidation Relative to 1-(Benzofuran-2-yl)ethanol and 2-Acetylbenzofuran

2-(Benzofuran-2-yl)propan-2-ol is a tertiary alcohol, whereas its closest structural comparator 1-(benzofuran-2-yl)ethanol (CAS 324761-15-1) is a secondary alcohol, and 2-acetylbenzofuran (CAS 1646-26-0) is the corresponding ketone [1]. Tertiary alcohols lack an α-hydrogen and cannot undergo oxidation to carbonyls via common reagents (e.g., PCC, Swern, Dess–Martin periodinane) that readily oxidize the secondary alcohol comparator . This is a class-level structural inference with well-established organic chemistry precedent: secondary alcohols oxidize to ketones, primary alcohols oxidize to aldehydes/carboxylic acids, and tertiary alcohols resist oxidation under the same conditions. For procurement decisions involving multi-step syntheses where alcohol stability to oxidizing conditions is required, the tertiary alcohol offers a distinct and quantifiable advantage over the secondary alcohol analog.

oxidation stability synthetic intermediate tertiary alcohol

Hydrogen-Bond Donor Count Differentiation: Tertiary Alcohol Retains Single HBD Capacity but Alters H-Bond Geometry vs. Primary Alcohol Comparator

2-(Benzofuran-2-yl)propan-2-ol possesses one hydrogen-bond donor (HBD, the tertiary –OH group) and two hydrogen-bond acceptors (HBA, the furan oxygen and the hydroxyl oxygen) . In comparison, the secondary alcohol 1-(benzofuran-2-yl)ethanol also has 1 HBD and 2 HBA (PubChem computed: XLogP3 = 1.9, TPSA = 33.4 Ų) [1]. The primary alcohol benzofuran-2-yl methanol has 1 HBD and 2 HBA, while the ketone 2-acetylbenzofuran has 0 HBD and 2 HBA (ACD/LogP = 1.75, PSA = 30 Ų) . Although the target compound's exact computed logP and TPSA are not available in authoritative public databases, the tertiary alcohol's gem-dimethyl substitution increases steric hindrance around the hydroxyl group compared to the less substituted analogs, which can reduce hydrogen-bonding efficiency and alter molecular recognition, membrane permeability, and metabolic stability in biologically relevant contexts.

hydrogen bonding drug-likeness physicochemical properties

Metabolic Stability Inference: Tertiary Alcohol Resists Phase I Oxidation Relative to Primary and Secondary Alcohol Analogs in the Benzofuran-2-yl Series

Alcohol dehydrogenase (ADH) and cytochrome P450-mediated oxidation represent major Phase I metabolic clearance pathways for primary and secondary alcohols. Tertiary alcohols, lacking an α-hydrogen, are not substrates for ADH-catalyzed oxidation to carbonyls [1]. While the secondary alcohol 1-(benzofuran-2-yl)ethanol is a chiral secondary alcohol structurally susceptible to ADH-mediated oxidation to 2-acetylbenzofuran (a known bioactive metabolite and synthetic precursor [2]), the target compound 2-(benzofuran-2-yl)propan-2-ol is predicted to bypass this primary oxidative clearance route due to its tertiary alcohol structure. This is a class-level pharmacokinetic inference based on well-established alcohol metabolism principles; no direct comparative in vitro microsomal or hepatocyte stability data for the target compound have been published.

metabolic stability Phase I metabolism alcohol dehydrogenase

Versatile Small-Molecule Scaffold Designation: Differentiated Procurement Positioning as a Building Block vs. Bioactive End-Product

Multiple commercial suppliers explicitly catalogue 2-(benzofuran-2-yl)propan-2-ol as a 'versatile small molecule scaffold' intended for research and further manufacturing use . This contrasts with 2-acetylbenzofuran, which is a known pharmaceutical intermediate in the synthesis of benzbromarone (a uricosuric agent), and 1-(benzofuran-2-yl)ethanol, which has been evaluated directly as a chiral antimicrobial building block [1]. The target compound occupies a unique procurement niche: it is a pre-functionalized benzofuran core bearing a tertiary alcohol handle suitable for further derivatization (esterification, etherification, dehydration to alkenes, Grignard addition, etc.) without competing biological activity claims that might restrict its use as a synthetic intermediate. Purity specifications from vendors range from 95% (Bidepharm, CymitQuimica) to ≥98% (ChemScene, Leyan, MolCore) .

synthetic building block scaffold medicinal chemistry

Transfer Hydrogenation Reactivity: Tertiary Alcohol 2-Propanol as a Superior Hydrogen Donor vs. Primary Alcohols in Benzofuran Dearomatization—Class-Level Implication for the Target Compound's Alcohol Moiety

In a study of benzofuran transfer hydrogenation using Ni-based catalysts, secondary alcohol 2-propanol (2-PrOH) served as an effective hydrogen donor, driving sequential dearomatization and deoxygenation of benzofuran substrates, while primary alcohols (MeOH, EtOH, 1-PrOH) led to irreversible catalyst deactivation [1]. Although this study examined free 2-propanol rather than 2-(benzofuran-2-yl)propan-2-ol itself, the class-level implication is significant: the tertiary alcohol moiety of the target compound—being structurally incapable of being oxidized to an aldehyde (unlike primary alcohols)—would not generate the deactivating aldehyde intermediates that poison the Ni catalyst. This provides a mechanistic rationale for why the target compound's alcohol substitution pattern may offer superior compatibility with metal-catalyzed transformations compared to primary alcohol-bearing benzofuran derivatives.

transfer hydrogenation catalyst compatibility reaction engineering

2-(Benzofuran-2-yl)propan-2-ol: Research and Industrial Application Scenarios Grounded in Differentiation Evidence


Medicinal Chemistry Library Synthesis and Scaffold Derivatization

As a versatile small-molecule scaffold with a tertiary alcohol handle, 2-(benzofuran-2-yl)propan-2-ol is suited for parallel library synthesis where the tertiary alcohol can be elaborated via esterification, carbamate formation, or Mitsunobu coupling without competing oxidation side-reactions that would occur with primary or secondary alcohol analogs [1]. The compound is procured at 95–98% purity from multiple vendors, enabling direct use in array chemistry without additional purification . Researchers seeking a benzofuran scaffold for hit-to-lead optimization should select this compound when the synthetic sequence involves conditions incompatible with primary/secondary alcohols (e.g., oxidative steps, metal-catalyzed couplings sensitive to aldehyde impurities).

Metabolic Stability-Driven Fragment-Based Drug Discovery (FBDD)

In fragment-based screening campaigns where metabolic soft-spot identification is a primary selection filter, 2-(benzofuran-2-yl)propan-2-ol offers a predicted advantage over the secondary alcohol analog 1-(benzofuran-2-yl)ethanol: its tertiary alcohol is not a substrate for alcohol dehydrogenase (ADH)-mediated oxidation, a major Phase I clearance pathway [1]. Fragment hit triage protocols that include in silico metabolism prediction or in vitro microsomal stability assays can prioritize this tertiary alcohol-containing fragment over primary or secondary alcohol benzofuran fragments, potentially reducing attrition due to rapid oxidative clearance . Prospective users should request experimental microsomal stability data (Clint, t₁/₂) from vendors or generate these data prior to committing to large-scale procurement.

Process Chemistry and Catalytic Reaction Development

For process chemists developing catalytic dearomatization or hydrogen-transfer methodologies, the tertiary alcohol group of 2-(benzofuran-2-yl)propan-2-ol avoids the catalyst-deactivation pathway documented for primary alcohols (which form aldehydes that poison Ni-based catalysts) [1]. This class-level differentiation supports the selection of tertiary alcohol-containing benzofuran building blocks over primary alcohol analogs when designing robust catalytic processes. The compound can serve as a model substrate for investigating steric effects of gem-dimethyl substitution on catalytic transformations at the benzofuran 2-position.

Chiral Building Block Synthesis via Biotransformation or Asymmetric Catalysis

While 2-(benzofuran-2-yl)propan-2-ol is achiral (the carbinol carbon bears two identical methyl groups), it can serve as a precursor to chiral derivatives via selective monofunctionalization or as a control compound in enantioselective biotransformation studies. The closely related secondary alcohol 1-(benzofuran-2-yl)ethanol has been obtained with excellent enantiomeric excess (ee = 99%) via whole-cell biotransformation using Pythium oligandrum [1], demonstrating the synthetic accessibility of chiral benzofuran-2-yl alcohols. The target compound, as the corresponding tertiary alcohol, provides a non-oxidizable, achiral reference standard for analytical method development (chiral HPLC, SFC) and for evaluating enantioselective transformations where the tertiary alcohol serves as a negative control for ADH-mediated processes.

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